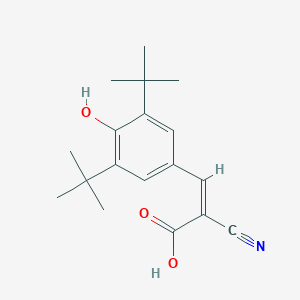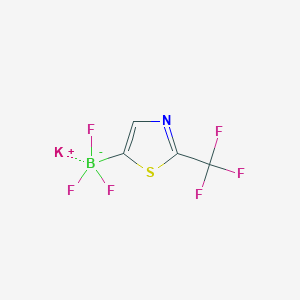![molecular formula C10H18ClNO2 B13464785 Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-azaspiro[25]octane-1-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl 5-azaspiro[2.5]octane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mecanismo De Acción
The mechanism by which Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
- Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride
Uniqueness
Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the nitrogen atom within the ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H18ClNO2 |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
ethyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-6-10(8)4-3-5-11-7-10;/h8,11H,2-7H2,1H3;1H |
Clave InChI |
OYVZCHNEEVDRAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC12CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


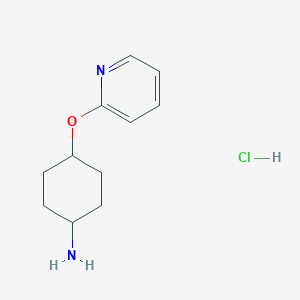

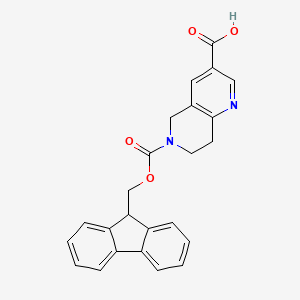
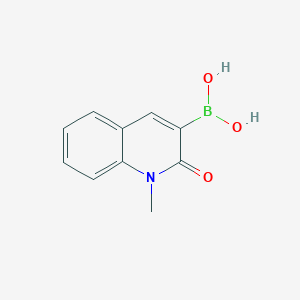

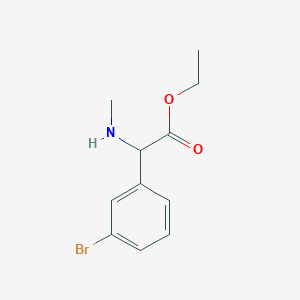
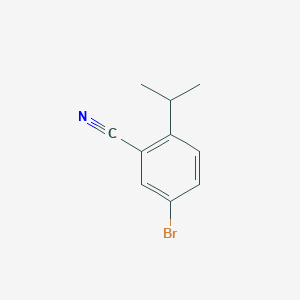
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)

